molecular formula C16H13N3O3 B7880003 4-(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid

4-(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid

Cat. No.: B7880003
M. Wt: 295.29 g/mol
InChI Key: LMMSQVYHUVUSAL-UHFFFAOYSA-N
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Description

4-(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid: is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrido[2,3-b]pyrazine core with an ethyl group and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid typically involves multiple steps, starting with the formation of the pyrido[2,3-b]pyrazine core. One common approach is the condensation of 2-acetaminonicotinic acid with a primary amine[_{{{CITATION{{{1{[On derivatives of 4-oxo-3,4-dihydropyrido[2,3-d ... - Europe PMC](https://europepmc.org/article/MED/7413703). Another method involves the reaction of 2-aminonicotinic acid with acetic acid and a primary amine[{{{CITATION{{{_1{[On derivatives of 4-oxo-3,4-dihydropyrido2,3-d ... - Europe PMC.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions would be tailored to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the ethyl group to an ethyl ester or other oxidized forms.

  • Reduction: : Reducing the pyrido[2,3-b]pyrazine core to simpler derivatives.

  • Substitution: : Replacing functional groups on the pyrido[2,3-b]pyrazine core or benzoic acid moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Ethyl esters, carboxylic acids, and other oxidized derivatives.

  • Reduction: : Reduced pyrido[2,3-b]pyrazine derivatives.

  • Substitution: : Substituted pyrido[2,3-b]pyrazine and benzoic acid derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity and potential as a therapeutic agent.

  • Medicine: : Investigated for its pharmacological properties and possible use in drug development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which it is used.

Comparison with Similar Compounds

4-(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid: can be compared to other similar compounds, such as:

  • Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate

  • 4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(2-fluorophenyl)benzamide

  • 4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their properties and applications.

Properties

IUPAC Name

4-(4-ethyl-3-oxopyrido[2,3-b]pyrazin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-2-19-14-12(4-3-9-17-14)18-13(15(19)20)10-5-7-11(8-6-10)16(21)22/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMSQVYHUVUSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)N=C(C1=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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